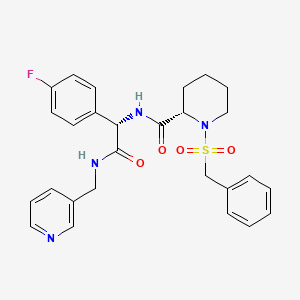
RNA splicing modulator 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RNA splicing modulator 2 is a small organic molecule that plays a crucial role in the regulation of RNA splicing. RNA splicing is a fundamental process in eukaryotic cells where intronic sequences are removed from a primary transcript, and exonic sequences are ligated to form mature messenger RNA (mRNA). Dysregulation of RNA splicing can lead to various diseases, including cancers and inherited disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of RNA splicing modulator 2 involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired activity. Common reagents used in the synthesis include organic solvents, acids, bases, and transition metal catalysts .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assessment .
Analyse Chemischer Reaktionen
Types of Reactions: RNA splicing modulator 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic reagents (e.g., halides), electrophilic reagents (e.g., acids)
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
RNA splicing modulator 2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the mechanisms of RNA splicing and to develop new splicing modulators.
Biology: Helps in understanding the role of RNA splicing in gene expression and cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases caused by splicing dysregulation, such as cancers and genetic disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting RNA splicing
Wirkmechanismus
RNA splicing modulator 2 exerts its effects by binding to specific RNA structures or splicing factors, thereby modulating the splicing process. It can influence the assembly and function of the spliceosome, a large macromolecular complex responsible for RNA splicing. By altering the splicing of pre-mRNA, this compound can affect gene expression and cellular functions .
Vergleich Mit ähnlichen Verbindungen
RNA splicing modulator 2 is unique in its ability to selectively modulate RNA splicing. Similar compounds include:
Herboxidiene: A natural product with splicing inhibitory activity.
GEX1 Compounds: A group of molecules with cytotoxicity against tumor cell lines.
Antisense Oligonucleotides: Synthetic molecules that bind to specific RNA targets to correct splicing abnormalities
This compound stands out due to its specific mechanism of action and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H21N5OS |
|---|---|
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
6-(2,7-dimethylindazol-5-yl)-3-piperidin-4-ylthieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H21N5OS/c1-12-7-13(8-14-10-24(2)23-18(12)14)17-9-16-19(27-17)20(26)25(11-22-16)15-3-5-21-6-4-15/h7-11,15,21H,3-6H2,1-2H3 |
InChI-Schlüssel |
WSSAMTIMXZNENL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=CN(N=C12)C)C3=CC4=C(S3)C(=O)N(C=N4)C5CCNCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane](/img/structure/B12398179.png)
![(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid](/img/structure/B12398184.png)

![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398199.png)


![(2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12398210.png)



